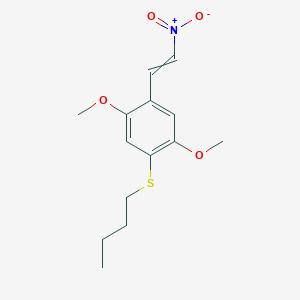
1-(Butylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene is an organic compound that belongs to the class of nitroethenylbenzenes This compound is characterized by the presence of a butylsulfanyl group, two methoxy groups, and a nitroethenyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Butylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2,5-dimethoxybenzaldehyde.
Formation of Nitroethenyl Group: The nitroethenyl group can be introduced via a condensation reaction with nitromethane in the presence of a base, such as ammonium acetate, in acetic acid.
Introduction of Butylsulfanyl Group: The butylsulfanyl group can be introduced through a nucleophilic substitution reaction using butylthiol and a suitable leaving group on the benzene ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
1-(Butylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitrobenzene derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles, such as sodium methoxide, to form different substituted benzene derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include nitrobenzene derivatives, amino benzene derivatives, and various substituted benzene compounds.
Scientific Research Applications
1-(Butylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 1-(Butylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene involves its interaction with molecular targets and pathways within biological systems. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound potentially useful in antimicrobial and anticancer applications. The butylsulfanyl and methoxy groups may also contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
1-(Butylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene can be compared with other similar compounds, such as:
2-Nitroethenylbenzene: Lacks the butylsulfanyl and methoxy groups, making it less reactive and less versatile in chemical reactions.
4-Nitroveratrole: Contains methoxy groups but lacks the butylsulfanyl group, resulting in different chemical properties and reactivity.
1-Nitro-2-phenylethylene: Similar nitroethenyl group but lacks the additional substituents, leading to different applications and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
648957-20-4 |
|---|---|
Molecular Formula |
C14H19NO4S |
Molecular Weight |
297.37 g/mol |
IUPAC Name |
1-butylsulfanyl-2,5-dimethoxy-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C14H19NO4S/c1-4-5-8-20-14-10-12(18-2)11(6-7-15(16)17)9-13(14)19-3/h6-7,9-10H,4-5,8H2,1-3H3 |
InChI Key |
JJRXOBXNFPJUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(C=C(C(=C1)OC)C=C[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















